3-Chloro-9-phenyl-9h-xanthen-9-ol
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Overview
Description
3-Chloro-9-phenyl-9h-xanthen-9-ol is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic compounds with a wide range of applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a xanthene core with a phenyl group and a chlorine atom attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-phenyl-9h-xanthen-9-ol typically involves the reaction of 2-phenoxybenzophenone with aluminum chloride in the presence of hydrochloric acid. This reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the xanthene core . The reaction conditions usually require an excess of aluminum chloride and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9-phenyl-9h-xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthenes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-9-phenyl-9h-xanthen-9-ol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, photosensitizers, and as a ligand in asymmetric catalysis.
Mechanism of Action
The mechanism of action of 3-Chloro-9-phenyl-9h-xanthen-9-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
3-Chloro-9-phenyl-9h-xanthen-9-ol can be compared with other similar compounds, such as:
9-Phenylxanthen-9-ol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activities.
9-Chloro-9-phenylxanthene: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Xanthone derivatives: Share the xanthene core but have different substituents, leading to varied applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6321-65-9 |
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Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-chloro-9-phenylxanthen-9-ol |
InChI |
InChI=1S/C19H13ClO2/c20-14-10-11-16-18(12-14)22-17-9-5-4-8-15(17)19(16,21)13-6-2-1-3-7-13/h1-12,21H |
InChI Key |
XRQCZKXUSIMNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Cl)OC4=CC=CC=C42)O |
Origin of Product |
United States |
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